molecular formula C6H4ClNO3 B165678 4-Chloro-2-nitrophenol CAS No. 89-64-5

4-Chloro-2-nitrophenol

Cat. No. B165678
CAS RN: 89-64-5
M. Wt: 173.55 g/mol
InChI Key: NWSIFTLPLKCTSX-UHFFFAOYSA-N
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Patent
US04211776

Procedure details

0.125 mol (16 g) of 4-chlorophenol, 25 ml of water and 35 ml of acetic acid are introduced into a 125 ml three-necked flask equipped with a stirring system and a thermometer; the mixture is brought to 40° C. and 14.2 ml of nitric acid (d=1.38) are then added drop by drop; the reactants are left in contact for 5 hours. The product is separated by filtration and is crystallized in the minimum of absolute alcohol.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.O.[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring system
CUSTOM
Type
CUSTOM
Details
is brought to 40° C.
CUSTOM
Type
CUSTOM
Details
The product is separated by filtration
CUSTOM
Type
CUSTOM
Details
is crystallized in the minimum of absolute alcohol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.